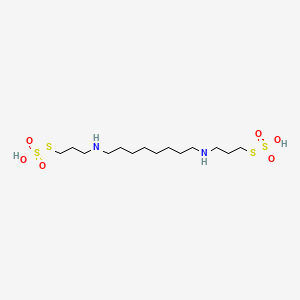
Dimethyl (2-(phenylthio)ethyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl (2-(phenylthio)ethyl)malonate is an organic compound with the molecular formula C13H16O4S It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylthioethyl group and two methoxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-(phenylthio)ethyl)malonate can be synthesized through the alkylation of dimethyl malonate with 2-(phenylthio)ethyl bromide. The reaction typically involves the deprotonation of dimethyl malonate using a strong base such as sodium ethoxide, followed by the addition of 2-(phenylthio)ethyl bromide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale alkylation reactions similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-(phenylthio)ethyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the methylene group between the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol is commonly used for deprotonation, followed by the addition of alkyl halides.
Hydrolysis: Aqueous acid or base can be used to hydrolyze the ester groups.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phenylthio group.
Major Products
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Oxidation: Sulfoxides and sulfones.
Scientific Research Applications
Dimethyl (2-(phenylthio)ethyl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl (2-(phenylthio)ethyl)malonate involves its ability to act as a nucleophile in various chemical reactions. The methylene group between the ester groups is particularly reactive due to the electron-withdrawing effects of the ester groups, making it susceptible to deprotonation and subsequent nucleophilic attack. The phenylthio group can also participate in redox reactions, adding to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: Similar in structure but with ethyl ester groups instead of methyl ester groups.
Dimethyl Malonate: Lacks the phenylthioethyl group, making it less versatile in certain reactions.
Ethyl Phenylthioacetate: Contains a phenylthio group but lacks the malonate structure.
Uniqueness
Dimethyl (2-(phenylthio)ethyl)malonate is unique due to the presence of both the phenylthio group and the malonate structure. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and medicinal chemistry.
Properties
CAS No. |
84803-47-4 |
|---|---|
Molecular Formula |
C13H16O4S |
Molecular Weight |
268.33 g/mol |
IUPAC Name |
dimethyl 2-(2-phenylsulfanylethyl)propanedioate |
InChI |
InChI=1S/C13H16O4S/c1-16-12(14)11(13(15)17-2)8-9-18-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
SRAYJSYVBOONEG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCSC1=CC=CC=C1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


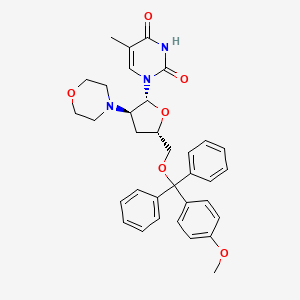
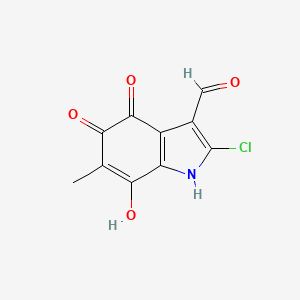

![ethyl (2R)-2-[[(2R)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate](/img/structure/B12802609.png)
![6-amino-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12802618.png)
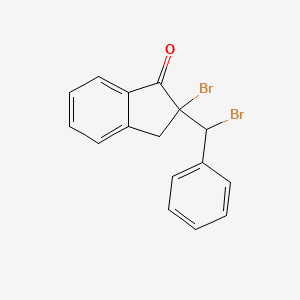
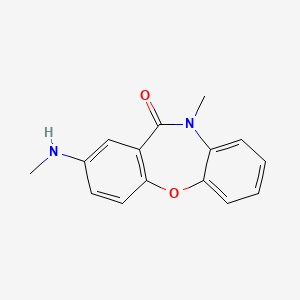

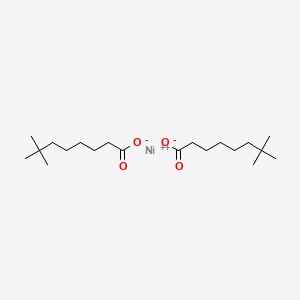
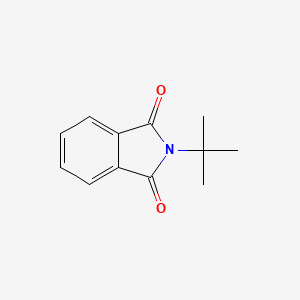
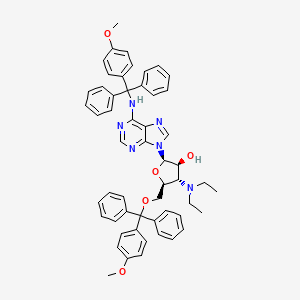
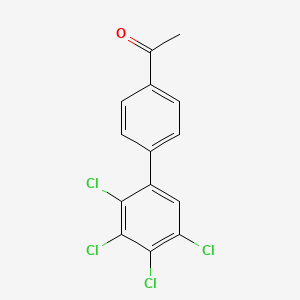
acetic acid](/img/structure/B12802654.png)
